molecular formula C18H19N5O3 B4631329 1-methyl-5-({[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid

1-methyl-5-({[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B4631329
M. Wt: 353.4 g/mol
InChI Key: AGRGBBFSVJWJTF-UHFFFAOYSA-N
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Description

This compound belongs to the family of pyrazole derivatives, molecules that are characterized by their pyrazole core, a five-membered ring containing two nitrogen atoms. These derivatives are of interest in various fields of chemistry and pharmacology due to their diverse biological activities and potential applications in drug design and development.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or via cyclization reactions involving the formation of the pyrazole ring. For example, related compounds have been synthesized through reactions involving amino substitution and carbonylation processes, showcasing the importance of precise functional group manipulations in achieving the desired molecular architecture (Portilla et al., 2007).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by their planarity and the presence of hydrogen bonding, which can significantly influence their physical and chemical properties. Hydrogen bonding, in particular, plays a crucial role in dictating the compound's crystalline structure and solubility (Portilla et al., 2007).

Scientific Research Applications

Hydrogen-Bonded Structural Analysis

Molecules similar to 1-methyl-5-({[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid exhibit charge-separated structures and form hydrogen-bonded chains and sheets in their crystalline forms. This property is crucial for understanding the molecular interactions and designing materials with specific properties. (Portilla et al., 2007)

Heterocyclic Dye Applications

The compound's structural framework is utilized in the synthesis of heterocyclic dyes, showing that the λmax of carboxylic pyrazolone-based heterocyclic dyes depends on the substituent effects and the type of heterocyclic rings. This application is significant in materials science for developing novel dyes with specific light absorption properties. (Tao et al., 2019)

Quantum-Chemical Calculations and Compound Synthesis

Research on derivatives of pyrazole-carboxylic acids, including the synthesis and structural determination through quantum-chemical calculations, highlights the potential for creating new compounds with tailored physical and chemical properties. This exploration is foundational in the development of pharmaceuticals and agrochemicals. (Yıldırım et al., 2005)

Catalysis and Chemical Synthesis

The compound's framework facilitates understanding the catalytic roles in chemical reactions, such as N-heterocyclic carbene-catalyzed formation of homoenolates. This insight is crucial for synthetic chemistry, particularly in the efficient synthesis of complex molecules. (Chan & Scheidt, 2008)

Coordination Chemistry and Material Science

The structural motifs of similar compounds are essential in coordination chemistry, where they are used to synthesize mononuclear coordination complexes. This application is pivotal in material science for creating new materials with specific magnetic, optical, or structural properties. (Radi et al., 2015)

properties

IUPAC Name

1-methyl-5-[[5-methyl-1-[(2-methylphenyl)methyl]pyrazol-3-yl]carbamoyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-11-6-4-5-7-13(11)10-23-12(2)8-15(21-23)20-17(24)16-14(18(25)26)9-19-22(16)3/h4-9H,10H2,1-3H3,(H,25,26)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRGBBFSVJWJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=CC(=N2)NC(=O)C3=C(C=NN3C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-{[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]carbamoyl}-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-5-({[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-methyl-5-({[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-methyl-5-({[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-methyl-5-({[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
1-methyl-5-({[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
1-methyl-5-({[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid

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